N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique chemical structure, which includes an oxalamide core linked to a phenethyl group and a tosyl-protected oxazolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps. One common synthetic route starts with the preparation of the oxazolidine intermediate, which is then tosylated to protect the nitrogen atom. This intermediate is subsequently reacted with phenethylamine and oxalyl chloride to form the final oxalamide product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the tosyl protecting group, yielding the free oxazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the free oxazolidine derivative .
Scientific Research Applications
N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is thought to be mediated through its ability to bind to and inhibit certain enzymes or receptors, thereby modulating cellular processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the pathways involved .
Comparison with Similar Compounds
Similar Compounds
N1-(2-methoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide: A similar compound with a methoxy group on the phenethyl moiety.
N1-phenethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide: Another related compound with a different oxazolidine derivative.
Uniqueness
N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its tosyl-protected oxazolidine moiety and phenethyl group contribute to its potential as a versatile building block in synthetic chemistry and its promising biological activity.
Properties
IUPAC Name |
N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-16-7-9-18(10-8-16)30(27,28)24-13-14-29-19(24)15-23-21(26)20(25)22-12-11-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJKTSPBMKZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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